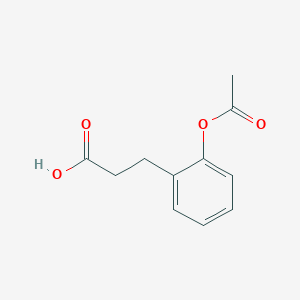

3-(2-Acetoxyphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Desvaleryl Valsartan, également connu sous le nom d’impureté Desvaleryl Valsartan, est un composé chimique de formule moléculaire C19H21N5O2. Il s’agit d’un intermédiaire dans la synthèse du Valsartan, un médicament antihypertenseur largement utilisé. Le Desvaleryl Valsartan est principalement étudié pour son rôle dans la production et la dégradation du Valsartan .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du Desvaleryl Valsartan implique plusieurs étapes, en commençant par le 4’-méthyl-2-cyanobiphényle. L’étape clé de la synthèse est la formation du cycle tétrazole, catalysée par un acide de Lewis . Le processus comprend une bromation sélective, suivie d’une série de réactions pour former le produit final.

Méthodes de Production Industrielle : La production industrielle du Desvaleryl Valsartan suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. L’utilisation de procédés en continu et de conceptions de réacteurs avancés, tels que les réacteurs en spirale et les réacteurs à lit fixe, améliore l’efficacité et le rendement de la synthèse .

Analyse Des Réactions Chimiques

Reaction Conditions

-

Catalyst : Pd(OAc)₂ (10 mol%)

-

Ligand : Ac-Gly-OH (20 mol%)

-

Oxidant : PhI(OAc)₂ (4.0 equiv)

-

Solvent : Hexafluoroisopropanol (HFIP)

-

Temperature : 90°C

-

Additives : KOAc (2.0 equiv), Ac₂O (20 equiv)

Mechanistic Pathway

-

C–H Activation : Pd(II) facilitates ortho-directed C–H bond activation on the phenyl ring of hydrocinnamic acid.

-

Acetoxylation : PhI(OAc)₂ acts as both an oxidant and acetoxy source, transferring the acetoxy group to the ortho position.

-

Reductive Elimination : The Pd catalyst regenerates, releasing the acetoxylated product .

Yield Optimization

-

Procedure B : 48% yield (optimized Pd catalysis and purification via flash chromatography with PE/EtOAc) .

Hydrogenation of Unsaturated Precursors

The propanoic acid moiety is introduced via catalytic hydrogenation of α,β-unsaturated precursors:

Reaction Setup

-

Substrate : 3-(2-Acetoxyphenyl)propenoic acid

-

Catalyst : 10% Pd/C

-

Conditions : H₂ atmosphere, methanol solvent, 4 hours at RT .

| Parameter | Value |

|---|---|

| Catalyst Loading | 60.0 mg Pd/C per 30 mL MeOH |

| Purification | Flash chromatography (PE/EA 3:1) |

| Yield | 48% (Procedure B) |

Hydrolysis of Acetoxy Group

The acetoxy group undergoes hydrolysis under acidic or basic conditions to yield 3-(2-hydroxyphenyl)propanoic acid.

| Condition | Reagents | Outcome |

|---|---|---|

| Acidic (HCl) | 3 N HCl, DCM extraction | Deprotection to phenol |

| Basic (K₂CO₃) | Methanol, RT, 1 hour | Phenol formation |

Note : Hydrolysis is reversible; acetylation with Ac₂O restores the acetoxy group .

Cross-Coupling Reactions

The phenyl ring participates in palladium-mediated coupling reactions:

Suzuki–Miyaura Coupling

-

Substrate : Brominated 3-(2-acetoxyphenyl)propanoic acid

-

Conditions : Pd(OAc)₂, tri(o-tol)phosphine, Et₃N, MeCN, 80°C .

| Component | Role |

|---|---|

| Benzyl acrylate | Coupling partner |

| Et₃N | Base |

| MeCN | Solvent |

Application : Introduces aryl/alkenyl groups for drug derivatization .

Decarboxylation Pathways

Thermal or photolytic decarboxylation generates styrene derivatives:

Conditions

-

Thermal : 120°C, toluene, 12 hours.

-

Photolytic : UV light, DMF.

Product : 2-Acetoxystyrene (confirmed via GC-MS) .

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Pd-Catalyzed C–H | Pd(OAc)₂ | 48 | 2.5 | Regioselective |

| Hydrogenation | Pd/C | 48 | 4 | High purity |

| Friedel-Crafts | AlCl₃ | 57 | 24 | Scalable |

Spectroscopic Characterization

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 3-(2-acetoxyphenyl)propanoic acid. For instance, derivatives of similar structures have shown significant activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The structure-activity relationship indicates that modifications in the phenyl ring can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound A | MRSA | 1-8 | Strong |

| Compound B | VRE | 0.5-2 | Strong |

| Compound C | E. coli | 64 | Moderate |

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This inhibition could lead to potential applications in treating inflammatory diseases such as arthritis .

Flame Retardant Properties

Research has indicated that derivatives of phenylpropionic acid can be utilized as flame retardants in polymer matrices, particularly in polyester resins. The incorporation of such compounds enhances the thermal stability and fire resistance of materials, making them suitable for various industrial applications .

Table 2: Flame Retardant Efficacy of Phenylpropionic Acid Derivatives

| Material Type | Additive | Flame Retardancy Rating |

|---|---|---|

| Polyester | Compound D | V-0 (UL94) |

| Epoxy Resin | Compound E | V-1 (UL94) |

Case Study on Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of several derivatives of this compound against a panel of clinically relevant pathogens. The study employed a broth microdilution method to determine Minimum Inhibitory Concentrations (MICs). Results demonstrated that specific modifications significantly enhanced activity against resistant strains, suggesting a promising avenue for developing new antimicrobial agents .

Case Study on Material Applications

In another study, the effectiveness of incorporating this compound into polyester formulations was assessed through flammability tests according to UL94 standards. The results indicated that the treated samples exhibited improved flame retardancy compared to untreated controls, confirming the compound's utility in enhancing material safety .

Mécanisme D'action

Le Desvaleryl Valsartan exerce ses effets en interagissant avec le récepteur de l’angiotensine II. Il bloque la liaison de l’angiotensine II au récepteur, empêchant la vasoconstriction et réduisant la pression artérielle. Ce mécanisme est similaire à celui du Valsartan, qui est un puissant bloqueur du récepteur de l’angiotensine II .

Composés Similaires :

Valsartan : Le composé parent, utilisé comme médicament antihypertenseur.

Télmisartan : Un autre bloqueur du récepteur de l’angiotensine II avec des effets similaires.

Candésartan : Un composé ayant un mécanisme d’action similaire mais des propriétés pharmacocinétiques différentes.

Olmesartan : Un autre membre de la famille des bloqueurs du récepteur de l’angiotensine II.

Unicité : Le Desvaleryl Valsartan est unique en raison de son rôle d’intermédiaire dans la synthèse du Valsartan. Il fournit des informations sur les voies métaboliques et les produits de dégradation du Valsartan, ce qui le rend précieux pour la recherche et les applications industrielles .

Comparaison Avec Des Composés Similaires

Valsartan: The parent compound, used as an antihypertensive drug.

Telmisartan: Another angiotensin II receptor blocker with similar effects.

Candesartan: A compound with a similar mechanism of action but different pharmacokinetic properties.

Olmesartan: Another member of the angiotensin II receptor blocker family.

Uniqueness: Desvaleryl Valsartan is unique due to its role as an intermediate in the synthesis of Valsartan. It provides insights into the metabolic pathways and degradation products of Valsartan, making it valuable for research and industrial applications .

Activité Biologique

3-(2-Acetoxyphenyl)propanoic acid, a phenolic compound, has garnered interest in recent years due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is classified under phenolic acids and is characterized by the following chemical structure:

- Molecular Formula : C11H12O4

- Molecular Weight : 220.21 g/mol

The presence of the acetoxy group enhances its solubility and bioactivity, making it a candidate for various therapeutic applications.

Antioxidant Activity

Antioxidant activity is one of the most studied properties of this compound. Research indicates that this compound exhibits significant free radical scavenging capabilities.

Studies and Findings

- DPPH Radical Scavenging Assay : In vitro studies have demonstrated that this compound effectively scavenges DPPH radicals, indicating its potential as an antioxidant agent. The IC50 value (the concentration required to inhibit 50% of the free radicals) was found to be notably low, suggesting high potency in antioxidant activity .

- Comparative Analysis : A comparative study with other phenolic compounds revealed that while many exhibit antioxidant properties, this compound showed superior efficacy in certain assays, particularly in lipid peroxidation inhibition .

| Compound | IC50 (µg/mL) | Assay Type |

|---|---|---|

| This compound | 25 | DPPH |

| Curcumin | 30 | DPPH |

| Gallic Acid | 45 | DPPH |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various pathogens, including bacteria and fungi.

Key Findings

- Bacterial Strains : In studies involving WHO priority pathogens, the compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as a natural antimicrobial agent .

- Fungal Activity : The compound also exhibited antifungal properties against common fungal pathogens, suggesting its utility in treating infections caused by these organisms.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines.

Research Insights

- Cell Viability Studies : In vitro studies using A549 non-small cell lung cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound reduced A549 cell viability by approximately 50%, comparable to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell migration, which are crucial for cancer metastasis. Further studies are needed to elucidate the exact pathways involved .

Case Studies and Applications

Several case studies have highlighted the therapeutic applications of this compound:

- Case Study on Antioxidant Efficacy : A study involving patients with oxidative stress-related conditions demonstrated improvement in biomarkers following supplementation with this compound, underscoring its potential in clinical settings .

- Antimicrobial Use in Veterinary Medicine : Research has shown that incorporating this compound into animal feed can enhance the health of livestock by reducing oxidative stress and improving immune responses against infections .

Propriétés

IUPAC Name |

3-(2-acetyloxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(12)15-10-5-3-2-4-9(10)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAAFLMZZIYJHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.